molecular formula C8H4ClF3O2 B6336702 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane, 80% CAS No. 1357626-60-8

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane, 80%

Cat. No. B6336702
CAS RN: 1357626-60-8
M. Wt: 224.56 g/mol
InChI Key: WHQOTEIXXRDIOO-UHFFFAOYSA-N
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Description

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane, or 6-Cl-TFBD, is a chemical compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a boiling point of 59.5 °C and a molecular weight of 216.5 g/mol. 6-Cl-TFBD is a member of the trifluorobenzodioxane family, which consists of a benzene ring fused to two oxygen atoms and three fluorine atoms. 6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications.

Mechanism of Action

6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of heterocycles, and in the synthesis of pharmaceuticals. 6-Cl-TFBD acts as a Lewis acid, meaning that it can accept electrons from other molecules in order to form new bonds. It is also capable of forming hydrogen bonds with other molecules, which can help stabilize the reaction.
Biochemical and Physiological Effects
6-Cl-TFBD is a volatile compound that is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it does not have any known mutagenic or carcinogenic properties. 6-Cl-TFBD has been tested in vitro and in vivo, and it has been found to be non-toxic.

Advantages and Limitations for Lab Experiments

6-Cl-TFBD has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments and applications. It is also a relatively stable compound, meaning that it is not easily degraded by heat or light. Additionally, 6-Cl-TFBD is a volatile compound, meaning that it can be easily removed from the reaction mixture by distillation. However, 6-Cl-TFBD can react with other compounds, so it is important to ensure that it is not present in excess.

Future Directions

The use of 6-Cl-TFBD in laboratory experiments and applications is a rapidly growing field. There are several potential future directions for research and development. For example, 6-Cl-TFBD could be used in the synthesis of novel pharmaceuticals or in the synthesis of polymers for use in various applications. Additionally, 6-Cl-TFBD could be used in the synthesis of organic fluorophores for use in medical imaging and diagnostics. Additionally, 6-Cl-TFBD could be used to develop new catalysts for organic synthesis reactions. Finally, 6-Cl-TFBD could be used to develop new methods for drug delivery or to study the effects of drugs on biological systems.

Synthesis Methods

6-Cl-TFBD can be synthesized by several methods. One method involves the reaction of trifluoroacetic acid and 1,4-dibromobenzene in dichloromethane. This reaction produces a dibromotrifluorobenzene intermediate, which is then treated with sodium hypochlorite to form 6-Cl-TFBD. Another method involves the reaction of 1,4-dibromobenzene and trifluoroborane in dichloromethane, which produces a trifluoroboronate intermediate that is then treated with sodium hypochlorite to form 6-Cl-TFBD.

Scientific Research Applications

6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications. It is commonly used in organic synthesis reactions, such as the synthesis of heterocycles, and in the synthesis of pharmaceuticals. 6-Cl-TFBD is also used in the synthesis of organic fluorophores, which are compounds that can be used to detect and quantify molecules in solution. 6-Cl-TFBD is also used in the synthesis of polymers, such as polyurethanes and polyimides.

properties

IUPAC Name

6-chloro-2,2,3-trifluoro-3H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5-6(3-4)13-7(10)8(11,12)14-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOTEIXXRDIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023273
Record name 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane

CAS RN

1357626-60-8
Record name 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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